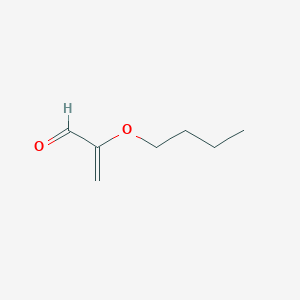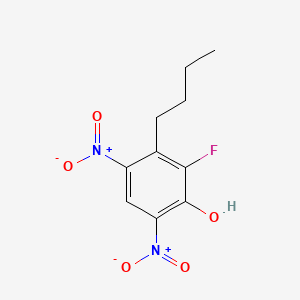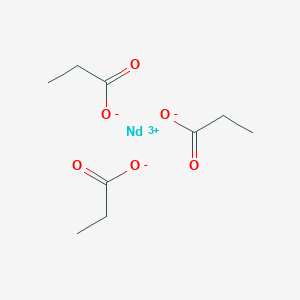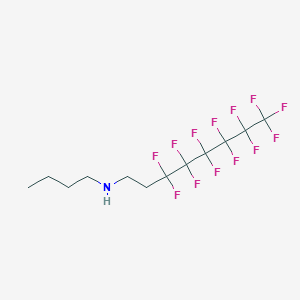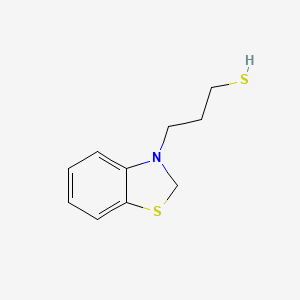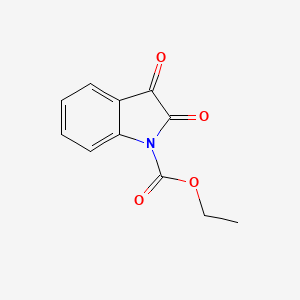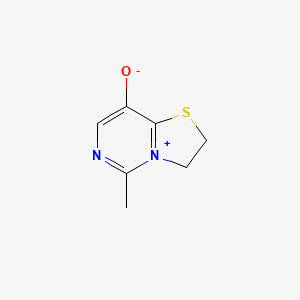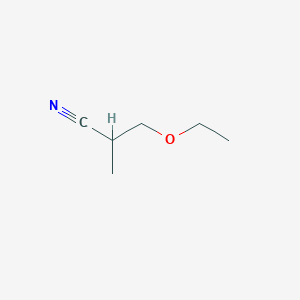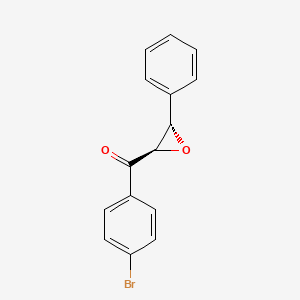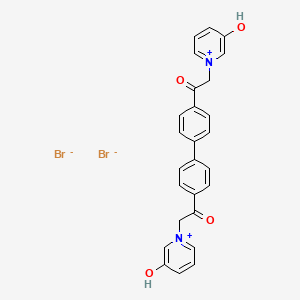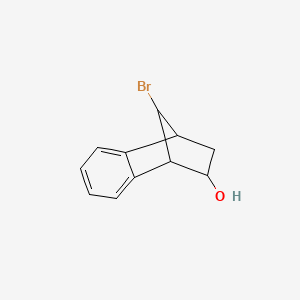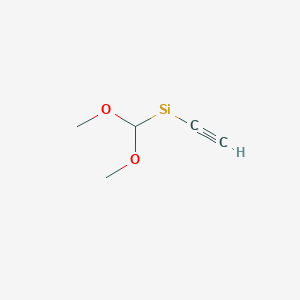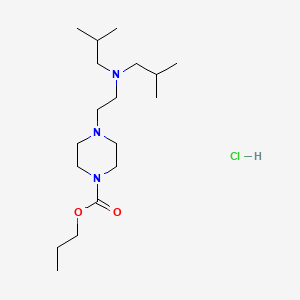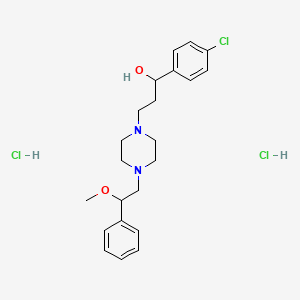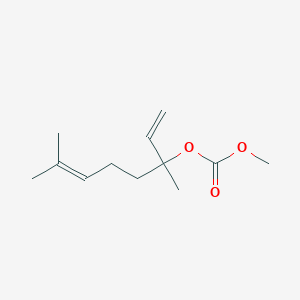
3,7-dimethylocta-1,6-dien-3-yl Methyl Carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-Dimethylocta-1,6-dien-3-yl Methyl Carbonate is an organic compound that belongs to the class of monoterpenoids. It is a derivative of linalool, a naturally occurring terpene alcohol found in many flowers and spice plants. This compound is known for its pleasant scent and is used in various applications, including fragrances and flavorings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethylocta-1,6-dien-3-yl Methyl Carbonate typically involves the esterification of linalool with methyl chloroformate. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a temperature range of 0-5°C to prevent the decomposition of the reactants and products.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and improved yield. The process involves the continuous addition of linalool and methyl chloroformate into the reactor, with the base being added simultaneously to maintain the pH of the reaction mixture.
Análisis De Reacciones Químicas
Types of Reactions
3,7-Dimethylocta-1,6-dien-3-yl Methyl Carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the carbonate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,7-Dimethylocta-1,6-dien-3-yl Methyl Carbonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its antimicrobial properties and potential use in pest control.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the formulation of fragrances, flavorings, and cosmetics due to its pleasant scent.
Mecanismo De Acción
The mechanism of action of 3,7-Dimethylocta-1,6-dien-3-yl Methyl Carbonate involves its interaction with various molecular targets. In biological systems, it can interact with cell membranes, leading to increased permeability and disruption of cellular processes. The compound may also inhibit the activity of certain enzymes, contributing to its antimicrobial and therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Linalool: A monoterpenoid alcohol with a similar structure but without the carbonate group.
Linalyl Acetate: An ester of linalool with an acetate group instead of a carbonate group.
Geraniol: Another monoterpenoid alcohol with a similar structure but different functional groups.
Uniqueness
3,7-Dimethylocta-1,6-dien-3-yl Methyl Carbonate is unique due to the presence of the carbonate group, which imparts different chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific applications, particularly in the fragrance and flavoring industries.
Propiedades
Número CAS |
34985-03-0 |
|---|---|
Fórmula molecular |
C12H20O3 |
Peso molecular |
212.28 g/mol |
Nombre IUPAC |
3,7-dimethylocta-1,6-dien-3-yl methyl carbonate |
InChI |
InChI=1S/C12H20O3/c1-6-12(4,15-11(13)14-5)9-7-8-10(2)3/h6,8H,1,7,9H2,2-5H3 |
Clave InChI |
QULRCTMUIYMXQC-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCC(C)(C=C)OC(=O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


